N-Methylcysteine
Overview
Description
N-Methylcysteine is a derivative of the amino acid cysteine, where a methyl group is attached to the nitrogen atom of the cysteine molecule. This modification imparts unique chemical properties to the compound, making it a valuable tool in various scientific and industrial applications. This compound is known for its role in the synthesis of peptides and proteins, particularly in the context of ubiquitin thioester formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylcysteine can be synthesized through a combination of native chemical ligation and peptide synthesis techniques. One common method involves the use of this compound-containing peptides as intermediates. These peptides are synthesized using standard solid-phase peptide synthesis (SPPS) techniques, followed by the incorporation of this compound at specific positions within the peptide sequence .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling of amino acids, and deprotection steps to yield the desired this compound-containing peptide. This method ensures high purity and yield, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-Methylcysteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound sulfoxides back to the parent thiol.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
N-Methylcysteine has a wide range of applications in scientific research:
Biology: Plays a role in studying protein-protein interactions and post-translational modifications.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
N-Methylcysteine exerts its effects through several mechanisms:
Molecular Targets: It targets specific amino acid residues within proteins, facilitating the formation of thioester bonds.
Pathways Involved: Involved in the ubiquitination pathway, where it acts as an acyl transfer device, enabling the formation of ubiquitin thioesters.
Comparison with Similar Compounds
Similar Compounds
S-Methylcysteine: Similar in structure but with a sulfur atom instead of a nitrogen atom.
N-Acetylcysteine: Contains an acetyl group instead of a methyl group.
S-Propylcysteine: Contains a propyl group attached to the sulfur atom.
Uniqueness
N-Methylcysteine is unique due to its ability to facilitate the formation of thioester bonds, which is crucial in the ubiquitination process. This property distinguishes it from other cysteine derivatives and makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2R)-2-(methylamino)-3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOOXRTYGGLORL-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193246 | |
Record name | N-Methylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4026-48-6 | |
Record name | N-Methyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4026-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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